molecular formula C23H30N2O B3822048 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol CAS No. 29218-51-7

4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol

Cat. No.: B3822048
CAS No.: 29218-51-7
M. Wt: 350.5 g/mol
InChI Key: KVTOZXNHPVAVEF-UHFFFAOYSA-N
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Description

4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused to a phenol moiety with tert-butyl groups at the 2 and 6 positions. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Alkylation: The benzimidazole nitrogen is alkylated using 2-chloroethyl ethyl ether to introduce the ethyl group.

    Coupling with Phenol: The alkylated benzimidazole is then coupled with 2,6-di-tert-butylphenol through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazol-2-yl)piperidine-1-yl)ethyl)phenyl]-2-methyl-propanoic acid: Another benzimidazole derivative with similar antihistamine properties.

    2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile: Known for its vasodilation properties.

Uniqueness

4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol is unique due to its combination of a benzimidazole ring with a phenol moiety and tert-butyl groups, which enhances its stability and bioactivity. This structural uniqueness contributes to its diverse applications in various fields.

Properties

IUPAC Name

4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-22(2,3)16-13-15(14-17(21(16)26)23(4,5)6)11-12-20-24-18-9-7-8-10-19(18)25-20/h7-10,13-14,26H,11-12H2,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTOZXNHPVAVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365677
Record name 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29218-51-7
Record name 4-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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